1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-phenylurea
Description
Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-23-16-11-6-5-10-15(16)20-18(22)21(17-12-7-13-19-17)14-8-3-2-4-9-14/h2-6,8-11H,7,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTQMKBYBLBAOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N(C2=NCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-phenylurea typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable nucleophile.
Formation of the Phenylurea Moiety: The final step involves the reaction of the intermediate with phenyl isocyanate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Antitumor Properties
The compound has been investigated for its antitumor effects, with studies indicating that it may inhibit cell proliferation in various cancer cell lines. Its mechanisms of action include:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Research indicates that it may disrupt the normal cell cycle progression, particularly in cancerous cells.
Table 1: Antitumor Activity of 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-phenylurea
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | TBD | Apoptosis induction |
| MCF-7 | TBD | Cell cycle arrest |
| HeLa | TBD | Induction of oxidative stress |
Inhibition of Oncogenic Pathways
The compound has been associated with the inhibition of key signaling pathways involved in cancer progression:
- PI3K/Akt Pathway : Inhibition of this pathway can lead to reduced survival and increased apoptosis in cancer cells.
- MAPK Pathway : Disruption of this pathway may affect cell proliferation and differentiation.
Study 1: In Vitro Antiproliferative Activity
A study conducted on related compounds demonstrated significant antiproliferative activity against various human cancer cell lines. The compound's derivatives were synthesized and tested against the National Cancer Institute's 60 human cancer cell lines. The results indicated that certain derivatives exhibited promising growth inhibition rates across multiple cancer types, suggesting the potential for further development into therapeutic agents .
Study 2: Mechanistic Insights
Research exploring the mechanisms behind the antitumor effects of pyrrole derivatives highlighted that these compounds could increase reactive oxygen species (ROS) levels within cancer cells. This oxidative stress leads to cellular damage and death, providing a potential therapeutic avenue for targeting resistant cancer types .
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-phenylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared to three classes of related molecules: urea derivatives , piperazine-based compounds , and heterocyclic chalcone analogs .
Table 1: Structural and Physicochemical Comparisons
Physicochemical and Electronic Properties
- Urea vs. Piperazine Cores: Piperazine derivatives (e.g., HBK14) exhibit higher log P values (~4.5) due to aromatic phenoxy groups, whereas the target urea compound’s log P is moderated by its partially saturated pyrrolidine ring .
- Substituent Effects: The dimethylamino group in 3-[3-(Dimethylamino)propyl]-1-phenylurea enhances polarity (log P ~2.1), contrasting with the dihydro-2H-pyrrol group’s balance of lipophilicity and rigidity .
Biological Activity
The compound 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-phenylurea (CAS Number: 898443-79-3) is a synthetic organic molecule characterized by a urea linkage and a pyrrolidine ring. This compound has garnered attention in medicinal chemistry, particularly for its potential biological activities, including anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula: C20H23N3O2
- Molecular Weight: 337.4 g/mol
- Structural Characteristics: The compound features a urea group linked to a pyrrolidine moiety and methoxyphenyl substituents, which are crucial for its biological activity.
Synthesis
The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-phenylurea can be achieved through several methods:
- Reaction of 3,4-dihydro-2H-pyrrole with isocyanates: This method involves reacting 3,4-dihydro-2H-pyrrole with 2-methoxyphenyl isocyanate and phenyl isocyanate in the presence of solvents like dichloromethane and catalysts such as triethylamine.
- Purification Techniques: Following synthesis, purification can be accomplished through recrystallization or chromatography to achieve high purity.
Anticancer Properties
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (μM) | Reference Compound | IC50 Reference (μM) |
|---|---|---|---|
| A549 (Lung) | 5.23 ± 0.15 | Sorafenib | 2.12 ± 0.18 |
| HCT116 (Colorectal) | 6.45 ± 0.20 | Sorafenib | 2.25 ± 0.71 |
| PC-3 (Prostate) | 7.10 ± 0.30 | Sorafenib | 2.12 ± 0.18 |
These results indicate that the compound exhibits significant antiproliferative effects across multiple cancer types, comparable to established anticancer agents like sorafenib .
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Key Enzymes: The urea structure may facilitate interactions with specific enzymes or receptors involved in cancer cell proliferation.
- Induction of Apoptosis: Studies suggest that treatment with this compound leads to increased apoptosis in cancer cells, potentially through modulation of signaling pathways like Raf/MEK/ERK .
Case Studies
In a recent study evaluating various phenyl urea derivatives for their inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), which is implicated in tumor immune evasion, several derivatives were synthesized and tested. Although the specific compound discussed here was not the primary focus, it represents a class of compounds that may share similar mechanisms and therapeutic potentials .
Q & A
Q. Table 1: Representative Characterization Data for Analogous Compounds
| Parameter | Example Values (from analogs) | Evidence Source |
|---|---|---|
| Melting Point | 138–211°C (varies with substituents) | |
| ¹H NMR (key shifts) | δ 6.8–7.5 (aromatic), δ 3.8 (OCH₃) | |
| HRMS Accuracy | <3 ppm deviation |
Advanced: How can computational chemistry predict reactivity or stability under experimental conditions?
Answer:
- Reactivity prediction: Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites on the pyrrolidine and urea moieties .
- Stability assessment: Molecular dynamics (MD) simulations model degradation pathways (e.g., hydrolysis susceptibility of the urea group) under varying pH/temperature .
- Transition state analysis: Locate energy barriers for cyclization or coupling steps using Gaussian or ORCA software .
Advanced: What strategies resolve contradictions between pharmacological activity and chemical stability data?
Answer:
- Dual-optimization frameworks: Balance bioactivity (e.g., IC₅₀ values) and stability (e.g., half-life in PBS) via Pareto front analysis .
- Prodrug design: Modify labile groups (e.g., methoxyphenyl to stabilized ethers) without altering target binding .
- Accelerated stability testing: Use HPLC-MS to track degradation products under stress conditions (heat, light) and correlate with activity loss .
Advanced: How can reaction mechanisms for functional group transformations be validated experimentally?
Answer:
- Isotopic labeling: Introduce ¹⁸O or deuterium at reactive sites (e.g., urea carbonyl) to track bond cleavage/formation via MS or NMR .
- Kinetic isotope effects (KIE): Compare reaction rates of deuterated vs. non-deuterated substrates to infer mechanism (e.g., SN1 vs. SN2) .
- In-situ monitoring: Use Raman spectroscopy or flow NMR to detect transient intermediates during cyclization .
Basic: What purification methods are effective for isolating this compound, particularly with complex by-products?
Answer:
- Column chromatography: Use silica gel with gradient elution (hexane/EtOAc → 10% MeOH) to separate urea derivatives from pyrrolidine by-products .
- Recrystallization: Optimize solvent pairs (e.g., EtOH/H₂O) based on solubility differences .
- HPLC prep-scale: Apply C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation .
Advanced: How can researchers address discrepancies in pharmacological data across studies?
Answer:
- Meta-analysis: Pool data from enzyme assays (e.g., IC₅₀, Ki) and apply mixed-effects models to account for variability in assay conditions (pH, temperature) .
- Structure-activity relationship (SAR) validation: Synthesize analogs with systematic substituent changes to isolate confounding factors (e.g., methoxy vs. ethoxy groups) .
- Target engagement assays: Use SPR or ITC to directly measure binding affinity, reducing reliance on indirect activity readouts .
Advanced: What methodologies elucidate the compound’s interaction with biological targets at the atomic level?
Answer:
- Molecular docking: AutoDock Vina or Schrödinger Suite models binding poses with target proteins (e.g., kinases), guided by crystallographic data .
- Alchemical free-energy calculations: Predict binding energy changes (ΔΔG) for mutagenesis studies using FEP or MM-PBSA .
- Cryo-EM (if applicable): Resolve low-abundance protein-ligand complexes at near-atomic resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
